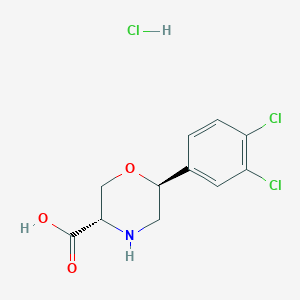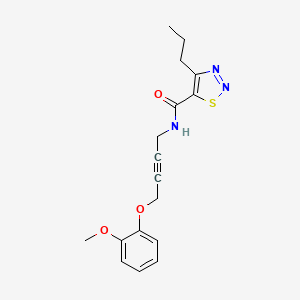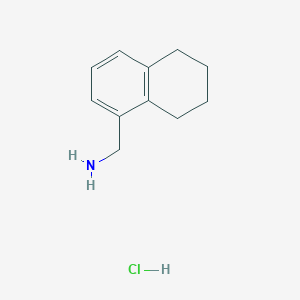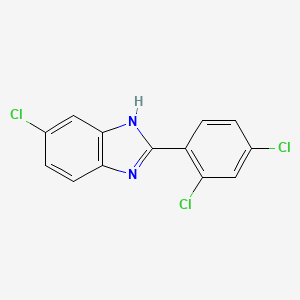
5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole, also known as albendazole, is a broad-spectrum anthelmintic drug that is commonly used in veterinary and human medicine. It is classified as a benzimidazole derivative and is effective against a wide range of parasitic infections, including nematodes, cestodes, and trematodes. Albendazole has been widely used for the treatment of various parasitic infections, including echinococcosis, neurocysticercosis, and soil-transmitted helminthiasis.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves the inhibition of microtubule polymerization in parasitic cells. Albendazole binds to the colchicine-binding site on beta-tubulin and disrupts the formation of microtubules, which are essential for the normal functioning of the parasite's cytoskeleton. This leads to the disruption of the parasite's cellular processes, including mitosis, cellular transport, and secretion.
Biochemical and Physiological Effects
Albendazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit glucose uptake and glycogenolysis in parasitic cells, which leads to a decrease in ATP production and energy metabolism. Albendazole has also been shown to induce oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Albendazole has several advantages for lab experiments. It is a broad-spectrum anthelmintic drug that is effective against a wide range of parasitic infections. It is also relatively safe and well-tolerated in humans and animals. However, 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for formulation. In addition, it has low bioavailability and requires high doses for effective treatment.
Orientations Futures
There are several future directions for the research and development of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound, which could lead to the development of new anthelmintic drugs. Finally, the potential anti-tumor activity of this compound should be further explored, and its efficacy in combination with other anti-cancer drugs should be investigated.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves the condensation of 2,4-dichloroaniline with thiophosgene to form 2,4-dichloro-5-(chlorosulfonyl)aniline. This intermediate is then condensed with o-phenylenediamine in the presence of a base to form this compound. The overall yield of the synthesis process is about 50%.
Applications De Recherche Scientifique
Albendazole has been extensively studied for its efficacy against various parasitic infections. It has been shown to be effective against echinococcosis, neurocysticercosis, and soil-transmitted helminthiasis. In addition, 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole has also been studied for its potential anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Propriétés
IUPAC Name |
6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNAVOHQGGKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
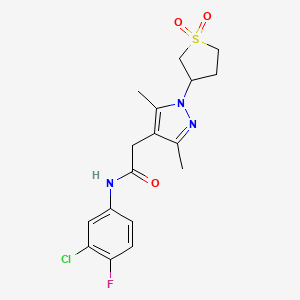
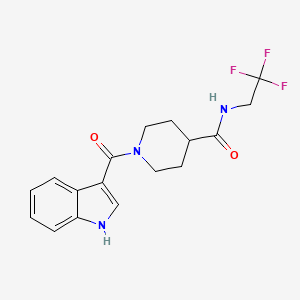

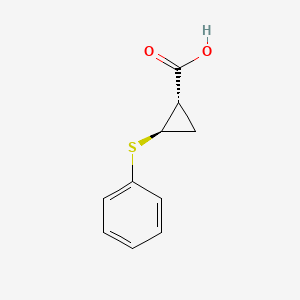
![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)
![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)
![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)

